molecular formula C16H30N2O3 B3027410 tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1286273-13-9

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027410
CAS No.: 1286273-13-9
M. Wt: 298.42
InChI Key: MAWYJNZAUNFJEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWYJNZAUNFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132364
Record name 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-13-9
Record name 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of protecting groups, catalytic hydrogenation, and carbamate formation reactions .

Chemical Reactions Analysis

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate
  • CAS Number : 1286273-13-9
  • Molecular Formula : C₁₆H₃₀N₂O₃
  • Molecular Weight : 298.42 g/mol
  • Synonyms: Includes tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate and DTXSID901132364 .

Structural Features :
The compound consists of a piperidine ring substituted at the 4-position with a methylcarbamate group (tert-butoxycarbonylmethyl) and at the 1-position with a tetrahydro-2H-pyran-4-yl (THP) group. The THP moiety is a six-membered oxygen-containing heterocycle, which enhances solubility and metabolic stability compared to purely hydrocarbon substituents .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Features
Target Compound : tert-Butyl [1-(THP-4-yl)piperidin-4-yl]methylcarbamate C₁₆H₃₀N₂O₃ 298.42 Tetrahydro-2H-pyran-4-yl (THP) Oxygen-containing heterocycle improves solubility and stability .
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate C₁₆H₃₁N₃O₂ 297.43 Piperidin-4-ylmethyl Increased nitrogen content; potential for hydrogen bonding .
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate C₁₈H₂₇FN₂O₂ 322.40 2-Fluorobenzyl Aromatic fluorination enhances lipophilicity and bioactivity .
tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate C₁₃H₂₆N₂O₄S 306.42 Ethylsulfonyl Sulfonyl group confers electron-withdrawing properties and acidity .
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate C₁₄H₂₈N₂O₃ 272.38 2-Methoxyethyl Ether linkage increases polarity and aqueous solubility .

Physicochemical and Functional Differences

Solubility: The THP group in the target compound enhances solubility in polar solvents compared to analogs like the 2-fluorobenzyl derivative (lipophilic) . The ethylsulfonyl analog (C₁₃H₂₆N₂O₄S) may exhibit lower solubility in non-polar solvents due to its sulfonyl group .

Synthetic Accessibility :

  • The THP-substituted compound is synthesized via multi-step reactions involving palladium catalysts and chromatography, similar to methods described for pyrimidine derivatives in .
  • Fluorinated analogs (e.g., 2-fluorobenzyl) require specialized handling due to fluorine's reactivity .

Biological Relevance :

  • Carbamates with THP or methoxyethyl groups are often intermediates in drug discovery for CNS targets due to their blood-brain barrier permeability .
  • Sulfonyl-containing analogs (e.g., C₁₃H₂₆N₂O₄S) are explored as enzyme inhibitors due to their electron-deficient character .

Biological Activity

tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate, also known by its CAS number 1286273-13-9, is a synthetic organic compound characterized by the presence of a tert-butyl group, a tetrahydropyran ring, and a piperidine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C17H30N2O4
Molecular Weight 326.43 g/mol
CAS Number 1286273-13-9
IUPAC Name tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, leading to various pharmacological effects.

Pharmacological Studies

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of key metabolic enzymes, which could have implications in metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various pathogens, including bacteria and protozoa. For example, it has been evaluated for its effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antituberculosis Activity : In a study evaluating a series of compounds for antituberculosis activity, derivatives similar to this compound showed promising results with moderate inhibitory concentrations against M. tuberculosis .
  • Cytotoxicity Assays : The compound's cytotoxic effects were assessed in various cell lines, revealing that it has potential applications in cancer research, particularly in targeting cancer cell metabolism.
  • In Vivo Studies : Animal studies have indicated that compounds with similar structures can modulate metabolic pathways, suggesting that this compound may influence lipid metabolism and energy homeostasis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameBiological Activity
Tert-butyl carbamateGeneral protective group properties
Piperidine derivativesVaried receptor interactions
Tetrahydropyran derivativesPotentially similar enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate
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tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate

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